![molecular formula C16H16N4O2 B14618611 6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one CAS No. 60723-63-9](/img/structure/B14618611.png)
6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzopyran core with a butyl group and a tetrazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one typically involves multiple steps, starting with the preparation of the benzopyran core. The tetrazole moiety is introduced through a reaction with sodium azide and an appropriate precursor. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar compounds include other benzopyran derivatives and tetrazole-containing molecules. Compared to these, 6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
Propiedades
Número CAS |
60723-63-9 |
|---|---|
Fórmula molecular |
C16H16N4O2 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
6-butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C16H16N4O2/c1-2-3-4-11-5-7-14-13(9-11)16(21)12(10-22-14)6-8-15-17-19-20-18-15/h5-10H,2-4H2,1H3,(H,17,18,19,20) |
Clave InChI |
KTWGPFONYHCTBS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=C(C=C1)OC=C(C2=O)C=CC3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
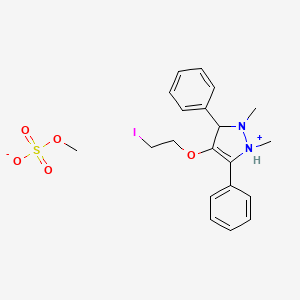
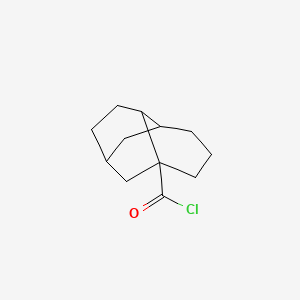


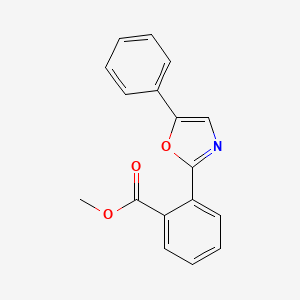

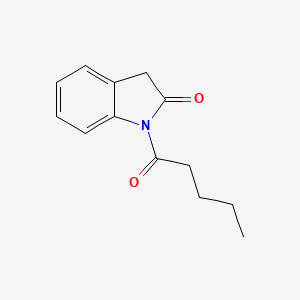
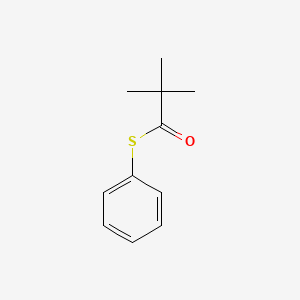
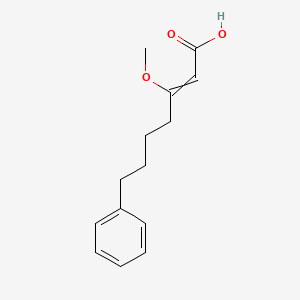
![(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14618576.png)

![Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]-](/img/structure/B14618588.png)
![1-(3-heptoxypropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14618593.png)
